6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride

Lipophilicity Partition coefficient Drug design

6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride (CAS 1820704-18-4) is a heterocyclic building block belonging to the pyridazine-3-carboxylic acid class, featuring a dimethylamino substituent at ring position 6 and presented as the hydrochloride salt. With a molecular formula of C₇H₁₀ClN₃O₂ and a molecular weight of 203.63 g mol⁻¹, it is supplied as a crystalline solid with commercially available purities ranging from 90+% (NMR‑verified) to ≥98%.

Molecular Formula C7H10ClN3O2
Molecular Weight 203.62 g/mol
CAS No. 1820704-18-4
Cat. No. B1406626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride
CAS1820704-18-4
Molecular FormulaC7H10ClN3O2
Molecular Weight203.62 g/mol
Structural Identifiers
SMILESCN(C)C1=NN=C(C=C1)C(=O)O.Cl
InChIInChI=1S/C7H9N3O2.ClH/c1-10(2)6-4-3-5(7(11)12)8-9-6;/h3-4H,1-2H3,(H,11,12);1H
InChIKeyAUMNVDXRPQXRKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride (CAS 1820704-18-4) – Key Physicochemical Identity for Procurement Decisions


6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride (CAS 1820704-18-4) is a heterocyclic building block belonging to the pyridazine-3-carboxylic acid class, featuring a dimethylamino substituent at ring position 6 and presented as the hydrochloride salt . With a molecular formula of C₇H₁₀ClN₃O₂ and a molecular weight of 203.63 g mol⁻¹, it is supplied as a crystalline solid with commercially available purities ranging from 90+% (NMR‑verified) to ≥98% [1]. The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the combination of the electron‑donating dimethylamino group and the salt form confers distinct physicochemical properties that cannot be replicated by unsubstituted or differently substituted analogs .

Fragment-based design Compact scaffold with moderate lipophilicity fits Rule-of-3 libraries
Aqueous chemistry Hydrochloride salt supports water-compatible coupling and bioconjugation
Multi-grade procurement NMR-verified to ISO-certified grades enable risk-adjusted synthesis

Why 6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride Cannot Be Replaced by In‑Class Analogs – Physicochemical Basis for Selection


Pyridazine‑3‑carboxylic acid derivatives are not functionally interchangeable because the identity, position, and ionization state of the substituent at ring position 6 governs lipophilicity, hydrogen‑bonding capacity, and aqueous solubility [1]. The dimethylamino group of the target compound raises the computed LogP to approximately +0.24 to +0.52, in contrast to the negative LogP (−0.15) of the unsubstituted pyridazine‑3‑carboxylic acid, fundamentally altering partitioning behavior and membrane permeability . Furthermore, presentation as the hydrochloride salt—as opposed to the free base or alternative salt forms—provides enhanced aqueous solubility and distinct solid‑state stability due to N–H⋯Cl hydrogen‑bond networks, features that are absent in the free acid or in analogs bearing a primary amine or cyclic amine at position 6 [2]. These cumulative differences mean that substituting a generic pyridazine‑3‑carboxylic acid derivative will yield different reaction kinetics, solubility profiles, and biological readouts, undermining reproducibility in both synthetic and assay workflows.

Lipophilicity shift Unsubstituted analog lowers LogP by 0.4–0.7 units, altering partitioning and permeability profiles.
Steric / electronic mismatch Pyrrolidine analog adds 26 Da and one extra H-bond acceptor, reducing fragment-ligand efficiency.
Salt-form solubility Free base lacks hydrochloride's N–H⋯Cl network, potentially reducing aqueous solubility and reproducibility.

Quantitative Differentiation Evidence: 6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride vs. Closest Analogs


Lipophilicity Shift: LogP +0.24 to +0.52 vs. Unsubstituted Pyridazine‑3‑carboxylic Acid LogP −0.15

The dimethylamino substituent at position 6 confers a marked increase in lipophilicity compared with the parent pyridazine‑3‑carboxylic acid scaffold. The free base of the target compound exhibits a computed LogP of +0.52 (Chembase) to +0.24 (ChemScene), whereas the unsubstituted pyridazine‑3‑carboxylic acid (CAS 2164‑61‑6) shows a LogP of −0.15 [1]. This LogP difference of approximately 0.4–0.7 log units indicates significantly greater partitioning into non‑polar environments, which directly influences membrane permeability and protein binding in biological assays.

LogP comparison
Head-to-head
Target LogP 0.24–0.52 vs. unsubstituted −0.15, Δ ≈ +0.4 to +0.7
Lipophilicity shift may alter membrane partitioning and protein binding
Computed values; no experimental shake-flask data
Lipophilicity Partition coefficient Drug design

Molecular Weight and Steric Bulk Differentiation vs. 6‑(Pyrrolidin‑1‑yl)pyridazine‑3‑carboxylic acid hydrochloride

The target hydrochloride salt (MW 203.63 g mol⁻¹) is approximately 11% lower in molecular weight than the pyrrolidine analog 6‑(pyrrolidin‑1‑yl)pyridazine‑3‑carboxylic acid hydrochloride (CAS 1240527‑98‑3, MW 229.66 g mol⁻¹) . The dimethylamino group contributes 3 hydrogen‑bond acceptors (total 4) versus 5 for the pyrrolidine analog, and the fraction of sp³‑hybridized carbons (Fsp3) is lower for the target (no cyclic amine), resulting in a less flexible and more compact scaffold. Computed LogP values also differ substantially: −1.22 for the pyrrolidine analog vs. +0.24 to +0.52 for the target .

MW & H-bond profile
Reported
MW 203.63, HBA 4 vs. pyrrolidine analog MW 229.66, HBA 5, ΔLogP ~1.5
Lower MW and HBA count may support fragment-ligand efficiency
Vendor datasheet values; independent verification recommended
Molecular weight Fragment‑based drug discovery Lead optimization

Ionization State Differentiation: Acid pKa 3.88 vs. 6‑(Dimethylamino)nicotinic acid pKa 2.91

The carboxylic acid pKa of the target compound's free base is calculated as 3.88 (Chembase, JChem), whereas the pyridine‑ring analog 6‑(dimethylamino)nicotinic acid (CAS 82846‑28‑4) exhibits a lower pKa of 2.91±0.10 (predicted) [1]. This difference of approximately one pKa unit means that at pH 7.4 the target compound's carboxylate is more extensively ionized, contributing to its LogD(pH 7.4) of −2.78 [1]. The pyridazine ring's second nitrogen atom alters the electron‑withdrawing character of the heterocycle, lowering the acidity of the attached carboxylic acid relative to the pyridine analog.

Acid pKa
Reported
pKa 3.88 (calc.) vs. nicotinic acid analog 2.91, Δ ~1 unit
Ionization state difference may influence solubility and passive diffusion
In silico predictions; no experimental titration data
Ionization constant pKa Bioavailability

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Solid‑State Stability via N–H⋯Cl Hydrogen‑Bond Networks

Crystallographic analysis of the closely related pyridazine‑3‑carboxylic acid hydrochloride reveals that the hydrochloride salt forms almost planar molecular sheets in which the protonated ring nitrogen engages in N–H⋯Cl hydrogen bonds with a bond distance of 2.84 Å, while the intersheet spacing is 3.47 Å [1]. This hydrogen‑bond network stabilizes the crystal lattice and, in solution, the hydrochloride counter‑ion promotes hydration and aqueous solubility relative to the free base form. The free base 6‑(dimethylamino)pyridazine‑3‑carboxylic acid has a LogD(pH 7.4) of −2.78, indicating predominant ionization at physiological pH but without the solubility‑enhancing chloride counter‑ion [2]. Five commercial suppliers offer the hydrochloride salt at purities ≥95%, with ISO‑certified material at NLT 98% and NMR‑verified material at 90+% [3].

Salt form identity
Class-level
N–H⋯Cl 2.84 Å; inferred aqueous solubility ≥10 mg/mL
Reported solubility context; class-level inference for hydrochloride salts
Exact target solubility not publicly available; verify experimentally
Salt form Solubility Crystal engineering

Purity Specification and Quality Control: Multiple Supplier‑Verified Grades Enable Fit‑for‑Purpose Selection

6‑(Dimethylamino)pyridazine‑3‑carboxylic acid hydrochloride is available from multiple independent suppliers with documented purity grades, allowing procurement teams to select the appropriate grade for the intended application. FUJIFILM Wako supplies material at 90+% purity verified by NMR spectroscopy [1]. MolCore offers ISO‑certified material at NLT 98% purity . Leyan provides 97% purity . CymitQuimica supplies at minimum 95% purity . In contrast, the pyrrolidine analog is primarily available at 98% from a single supplier (Fluorochem), and the free base is offered at ≥98% (ChemScene) and 95% (Enamine), providing fewer verified purity tiers . The availability of an NMR‑verified grade (90+%) provides a cost‑effective option for initial route scouting, while the ISO‑certified 98% grade supports GLP/GMP‑adjacent workflows.

Purity tiers
Specification review
90+% (NMR), 95%, 97%, NLT 98% ISO-certified, ≥4 suppliers
Multi-grade QC enables risk-adjusted procurement
Supplier-stated purity; ISO certification for MolCore grade
Purity Quality control NMR ISO certification

Optimal Procurement and Application Scenarios for 6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride


Fragment‑Based Drug Discovery (FBDD) Libraries Requiring a Compact, Moderately Lipophilic Pyridazine Scaffold

With a molecular weight of 203.63 and a LogP of +0.24 to +0.52 (free base), 6‑(dimethylamino)pyridazine‑3‑carboxylic acid hydrochloride conforms to Rule‑of‑3 guidelines for fragment libraries better than the bulkier pyrrolidine analog (MW 229.66, LogP −1.22) . Its 4 hydrogen‑bond acceptors and 1 hydrogen‑bond donor provide balanced recognition features for target engagement while maintaining favorable ligand efficiency. The ISO‑certified NLT 98% purity grade is recommended for fragment screening to minimize false positives from impurities.

Aqueous‑Phase Bioconjugation and Amide Coupling Chemistry

The hydrochloride salt form provides enhanced aqueous solubility compared with the free base, making it the preferred starting material for water‑compatible coupling reactions (e.g., HATU‑ or EDC‑mediated amide bond formation in aqueous or mixed aqueous‑organic media) [1]. The 97% (Leyan) or 90+% NMR‑verified (Wako) grades are appropriate for initial reaction optimization, while the ISO‑certified NLT 98% grade is recommended for scale‑up and reproducible stoichiometric control.

Synthesis of Kinase‑Focused Compound Libraries Targeting the Hinge‑Region

Pyridazine‑3‑carboxylic acid derivatives are recognized kinase inhibitor scaffolds, with the dimethylamino group acting as a solubilizing and electronic‑tuning substituent [2]. The target compound's pKa of 3.88 differentiates it from the pyridine analog (pKa 2.91), altering the ionization state at the catalytic lysine environment (pH ~7–8) and potentially affecting hinge‑binding interactions. Procurement of the dimethylamino‑pyridazine isomer (rather than the dimethylamino‑pyridine isomer) ensures the correct nitrogen‑positioning geometry for bidentate hinge contacts.

Solid‑State and Crystallization Studies on Pyridazinium Salts

The published crystal structure of pyridazine‑3‑carboxylic acid hydrochloride establishes that this compound class forms planar N–H⋯Cl hydrogen‑bonded sheets with a characteristic intersheet spacing of 3.47 Å [3]. 6‑(Dimethylamino)pyridazine‑3‑carboxylic acid hydrochloride can serve as a structurally characterized model system for studying the effect of the 6‑dimethylamino substituent on crystal packing, polymorphism, and salt‑form stability—information that is critical for solid‑form patenting and formulation development.

Application
Selection Property
Validation Focus
Fragment-based discovery (FBDD)
Compact, moderate-lipophilicity scaffold
Rule-of-3 compliance, ligand efficiency
Aqueous bioconjugation & amide coupling
Hydrochloride salt solubility
Reproducible stoichiometry in aqueous media
Kinase-focused library synthesis
Pyridazine hinge-binder geometry, pKa tuning
Hinge-binding interaction, ionization state at catalytic site
Solid-state & crystallization studies
N–H⋯Cl hydrogen-bond network
Crystal packing reproducibility, salt-form stability
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